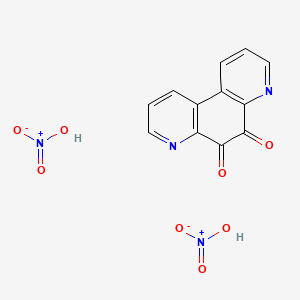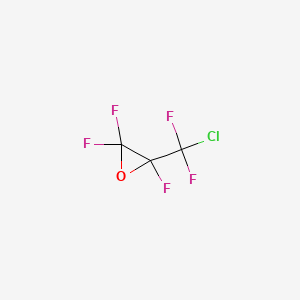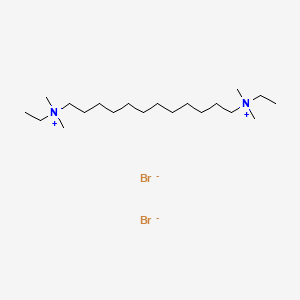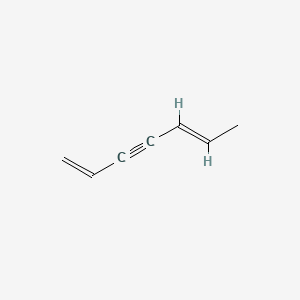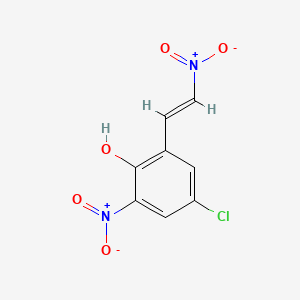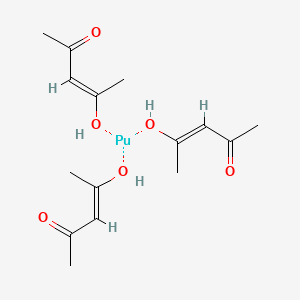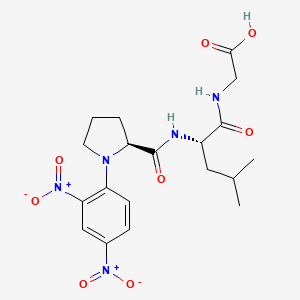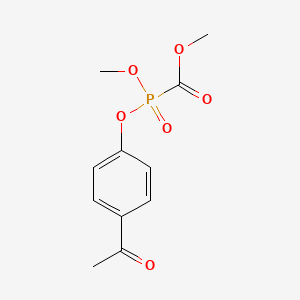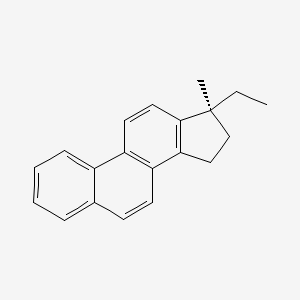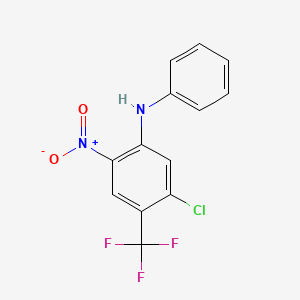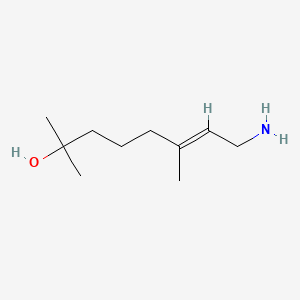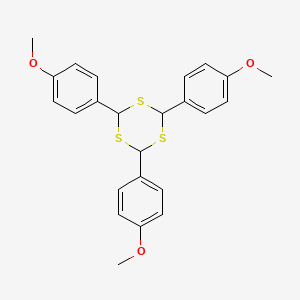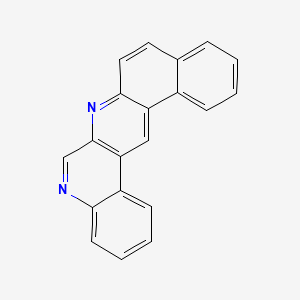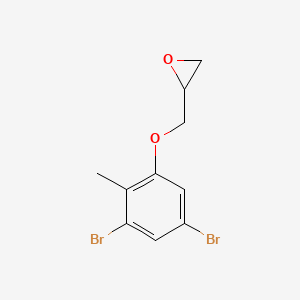
((3,5-Dibromo-2-methylphenoxy)methyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((3,5-Dibromo-2-methylphenoxy)methyl)oxirane: is a chemical compound with the molecular formula C10H10Br2O2. It is also known as 3,5-Dibromo-2-methylphenylglycidyl ether. This compound is characterized by the presence of an oxirane ring (epoxide) attached to a dibromo-substituted methylphenoxy group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((3,5-Dibromo-2-methylphenoxy)methyl)oxirane typically involves the reaction of 3,5-dibromo-2-methylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then converted to the oxirane ring.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions: ((3,5-Dibromo-2-methylphenoxy)methyl)oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of diols or epoxides.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: ((3,5-Dibromo-2-methylphenoxy)methyl)oxirane is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and polymers.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving epoxides. It serves as a substrate for epoxide hydrolases and other related enzymes.
Medicine: The compound is investigated for its potential use in drug development. Its unique structure allows it to interact with biological targets, making it a candidate for therapeutic applications.
Industry: this compound is used in the production of specialty chemicals and materials. It is employed in the manufacture of adhesives, coatings, and resins.
Mechanism of Action
The mechanism of action of ((3,5-Dibromo-2-methylphenoxy)methyl)oxirane involves its interaction with biological molecules through the oxirane ring. The ring can undergo nucleophilic attack by various biomolecules, leading to the formation of covalent bonds. This interaction can modify the activity of enzymes and other proteins, affecting cellular processes.
Comparison with Similar Compounds
- 2-[(3-Methylphenoxy)methyl]oxirane
- 2-[(3-Nitrophenoxy)methyl]oxirane
- 2-[(4-Bromophenyl)sulfanyl]methyl]oxirane
Comparison: ((3,5-Dibromo-2-methylphenoxy)methyl)oxirane is unique due to the presence of two bromine atoms on the phenoxy ring. This substitution pattern imparts distinct chemical properties, such as increased reactivity and potential for forming specific interactions with biological targets. Compared to similar compounds, it offers unique advantages in terms of reactivity and application potential.
Properties
CAS No. |
94349-22-1 |
|---|---|
Molecular Formula |
C10H10Br2O2 |
Molecular Weight |
321.99 g/mol |
IUPAC Name |
2-[(3,5-dibromo-2-methylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C10H10Br2O2/c1-6-9(12)2-7(11)3-10(6)14-5-8-4-13-8/h2-3,8H,4-5H2,1H3 |
InChI Key |
SWMGDHZMKUXYFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Br)Br)OCC2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


